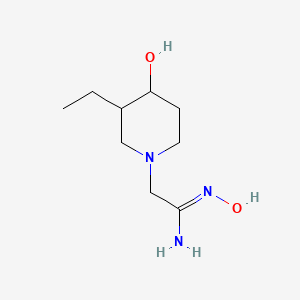
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N'-hydroxyacetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of both hydroxyl and hydroxyacetimidamide functional groups in its structure suggests potential reactivity and versatility in chemical synthesis and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 3-ethyl-4-hydroxybutanal, under acidic or basic conditions.
Introduction of the Hydroxyacetimidamide Group: The hydroxyacetimidamide group can be introduced via a nucleophilic substitution reaction. This involves reacting the piperidine intermediate with an appropriate hydroxyacetimidamide precursor, such as N-hydroxyacetimidamide, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The hydroxyacetimidamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and hydroxyacetimidamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetamide: Similar structure but with an acetamide group instead of a hydroxyacetimidamide group.
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxypropionamide: Similar structure but with a propionamide group instead of a hydroxyacetimidamide group.
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxybutyramide: Similar structure but with a butyramide group instead of a hydroxyacetimidamide group.
Uniqueness
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N’-hydroxyacetimidamide is unique due to the presence of the hydroxyacetimidamide group, which imparts distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.
Biological Activity
2-(3-Ethyl-4-hydroxypiperidin-1-yl)-N'-hydroxyacetimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine core with hydroxyl and hydroxyacetimidamide substituents, which contribute to its biological activity. Its chemical structure can be represented as follows:
Research indicates that the biological activity of this compound may involve several mechanisms, including:
- Cholinesterase Inhibition : Similar compounds have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential role in neuroprotection and cognitive enhancement .
- Antimicrobial Activity : Some derivatives have shown antimicrobial properties, making them candidates for treating infections .
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit antiproliferative effects against various cancer cell lines .
Biological Activity Data
The biological activities of this compound can be summarized as follows:
Case Studies
-
Cholinesterase Inhibition Study :
A study evaluated the inhibitory effects of various piperidine derivatives on AChE and BChE. The compound exhibited a Ki value indicating moderate inhibition, which could translate to therapeutic benefits in Alzheimer's disease management. -
Antimicrobial Efficacy :
In vitro tests demonstrated that the compound displayed significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent. -
Anticancer Activity :
Research involving different cancer cell lines revealed that the compound inhibited cell growth significantly, highlighting its potential as an anticancer therapeutic.
Properties
Molecular Formula |
C9H19N3O2 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-(3-ethyl-4-hydroxypiperidin-1-yl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C9H19N3O2/c1-2-7-5-12(4-3-8(7)13)6-9(10)11-14/h7-8,13-14H,2-6H2,1H3,(H2,10,11) |
InChI Key |
IGFWRAVIJFOWAJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1CN(CCC1O)C/C(=N/O)/N |
Canonical SMILES |
CCC1CN(CCC1O)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















